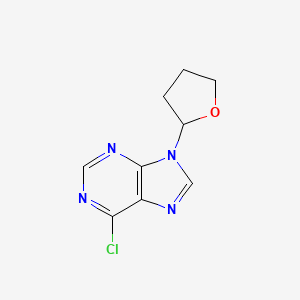
6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine
Overview
Description
“6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine” is a compound that has been mentioned in the context of TLR7 agonists, which are used in the treatment of diseases such as cancer and infectious diseases . It is also known as a derivative of purine nucleoside, which has antiviral and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2-fluoro-6-chloro-9-(tetrahydrofuran-2-yl)purine can be synthesized from 2-amino-6-chloropurine by reaction with tetrafluoroboric acid in the presence of sodium nitrate aqueous solution and subsequent reaction with 3,4-dihydro-2H-pyran or 2,3-dihydrofuran .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is used in regioselective Sonogashira cross-coupling reactions to produce various alkynylated compounds (Ibrahim, Chevot, & Legraverend, 2011).
- Derivative Synthesis : Synthesis of 6-C-substituted 9-tetrahydrofuranylpurine derivatives has been explored, showcasing its versatility in creating new compounds (Hamamichi & Miyasaka, 1990).
Structural and Molecular Studies
- X-ray Structure Analysis : The molecular structure of 6-(furfurylamino)-9-(tetrahydropyran-2-yl)purine has been studied using X-ray crystallography, NMR, and stability-in-solution tests (Walla et al., 2010).
- Conformational Studies : Conformational analysis and electron density studies of 9-[tetrahydropyran-3-yl]purine derivatives have been conducted, providing insights into the molecular behavior of such compounds (Estévez et al., 2007).
Biological and Pharmacological Potential
- Photoprotective Effects on Skin Cells : Certain derivatives of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine have shown potential in offering photoprotective effects on human skin cells, suggesting a potential application in cosmetology and dermatology (Hönig et al., 2018).
Chemical Reactivity and Stability
- Hydrogenation Studies : Research has been conducted on the hydrogenating dechlorination of chloropurine derivatives, including 6-chloro-9-tetrahydropuran-2-yl-9H-purine, which is pivotal in understanding their chemical reactivity and stability (Fu, 1999).
- Alkylation and Reaction Studies : The synthesis and reactivity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines, derived from 6-chloro-2-(trifluoromethyl)-9H-purine, have been explored, contributing to a better understanding of their chemical properties (Kelley, Linn, & Selway, 1989).
properties
IUPAC Name |
6-chloro-9-(oxolan-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLOJGFANYZRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286281 | |
| Record name | 6-Chloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91366-99-3 | |
| Record name | 9-Tetrahydrofuryl-6-CP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




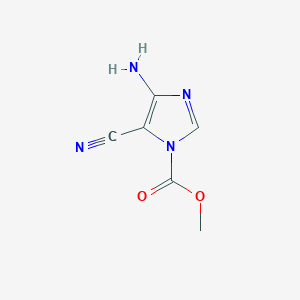
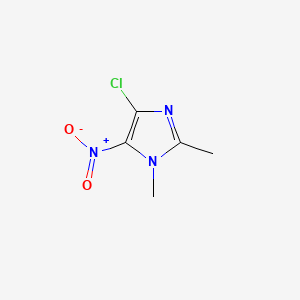

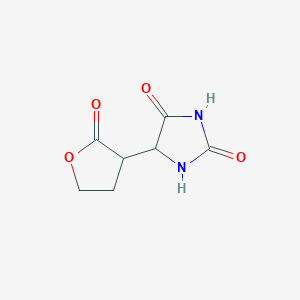
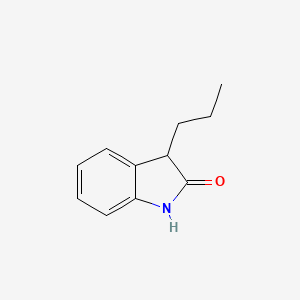

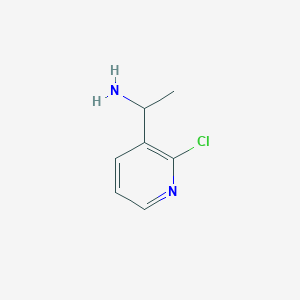
![3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine](/img/structure/B3361097.png)
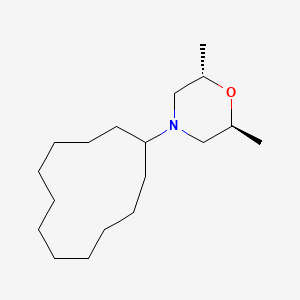
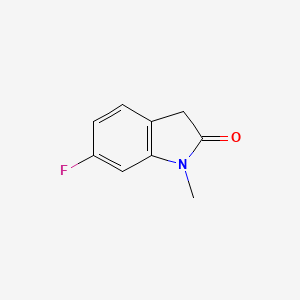


![8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B3361149.png)